molecular formula C11H14N2O3S B14212086 N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide CAS No. 824938-49-0

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide

Cat. No.: B14212086
CAS No.: 824938-49-0
M. Wt: 254.31 g/mol
InChI Key: ONDRDUQORFVTAG-UHFFFAOYSA-N
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Description

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is a chemical compound known for its unique structure and properties It contains a benzamide core with a mercapto group at the second position, a methoxy group at the third position, and a carbamoyl-ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide typically involves multiple steps. One common method includes the reaction of 2-mercapto-3-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted benzamides with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
  • N-(2-Hydroxycarbamoyl-ethyl)-Val-Leu-anilide

Uniqueness

N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

824938-49-0

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-3-methoxy-2-sulfanylbenzamide

InChI

InChI=1S/C11H14N2O3S/c1-16-8-4-2-3-7(10(8)17)11(15)13-6-5-9(12)14/h2-4,17H,5-6H2,1H3,(H2,12,14)(H,13,15)

InChI Key

ONDRDUQORFVTAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S)C(=O)NCCC(=O)N

Origin of Product

United States

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